molecular formula C14H23ClN2O2 B1422938 2-Chloro-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]ethan-1-one CAS No. 1306606-87-0

2-Chloro-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]ethan-1-one

Cat. No.: B1422938
CAS No.: 1306606-87-0
M. Wt: 286.8 g/mol
InChI Key: DTQJNZRNZAYRLL-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]ethan-1-one is a synthetic organic compound with the molecular formula C14H23ClN2O2 and a molecular weight of 286.8 g/mol It is characterized by the presence of a chloroacetyl group attached to a piperidine ring, which is further substituted with a 3-methylpiperidine-1-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]ethan-1-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alcohols), solvents (ethanol, methanol), and bases (triethylamine).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (THF, ethanol).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (dichloromethane, acetonitrile).

Major Products Formed

    Substitution: Corresponding substituted products (e.g., amides, thioethers, ethers).

    Reduction: Alcohol derivatives.

    Oxidation: N-oxides and other oxidized derivatives.

Scientific Research Applications

2-Chloro-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperidine rings may interact with receptor sites or other biomolecules, modulating their function. These interactions can affect various cellular pathways and processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]ethan-1-one is unique due to the presence of both a chloroacetyl group and a 3-methylpiperidine-1-carbonyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.

Biological Activity

2-Chloro-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]ethan-1-one is a synthetic organic compound characterized by its complex structure and potential biological activity. Its molecular formula is C14H23ClN2O2C_{14}H_{23}ClN_2O_2, and it has garnered attention in medicinal chemistry due to its unique functional groups and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a chloroacetyl group and a 3-methylpiperidine-1-carbonyl moiety, which contribute to its reactivity and biological interactions. The synthesis typically involves the reaction of 3-methylpiperidine with chloroacetyl chloride, followed by coupling with 4-piperidone using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) .

PropertyValue
Molecular FormulaC14H23ClN2O2
Molecular Weight286.8 g/mol
CAS Number1306606-87-0
IUPAC Name2-chloro-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]ethanone
InChI KeyDTQJNZRNZAYRLL-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperidine rings may modulate receptor interactions, influencing various cellular pathways .

Pharmacological Properties

Research has indicated that this compound may possess significant pharmacological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown promise in inhibiting growth in hematological cancers .
  • Neuropharmacological Effects : The structural components of the compound suggest potential interactions with neurotransmitter receptors, which may lead to effects on mood and cognition .

Study 1: Anticancer Potential

In a study evaluating piperidine derivatives, compounds similar to this compound were tested for their ability to induce apoptosis in cancer cell lines. Results indicated increased expression of pro-apoptotic genes such as p53 and Bax, suggesting that these compounds could serve as effective anticancer agents .

Study 2: Neuropharmacological Assessment

A series of experiments aimed at assessing the neuropharmacological effects of piperidine derivatives found that certain modifications led to enhanced binding affinity for dopamine receptors. This indicates the potential for developing new treatments for neurodegenerative diseases or psychiatric disorders .

Comparison with Similar Compounds

The unique structure of this compound offers distinct advantages over similar compounds:

Table 2: Comparison of Piperidine Derivatives

Compound NameActivity TypeNotable Features
2-Chloro-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]ethanone Anticancer, NeuroactiveChloroacetyl and piperidine rings
2-Chloro-1-[4-(2-phenylethyl)piperidin-1-yl]ethanone AnticancerLacks the methylpiperidine functionality
3-Chloro-3-methyl-2,6-diarylpiperidin-4-one AnticancerFocused on diaryl substitution

Properties

IUPAC Name

2-chloro-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23ClN2O2/c1-11-3-2-6-17(10-11)14(19)12-4-7-16(8-5-12)13(18)9-15/h11-12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQJNZRNZAYRLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2CCN(CC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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